Technical Monograph: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride
Technical Monograph: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride
This guide functions as a technical monograph for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride . It is structured to support drug development workflows, focusing on synthetic causality, structural utility in medicinal chemistry, and rigorous characterization.
Role: Chiral Solubilizing Synthon & Pharmacophore Linker
Executive Summary
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a high-value chiral building block used primarily in the synthesis of kinase inhibitors, GPCR ligands (specifically serotonergic agents), and antifungal therapeutics. Its structural core combines a piperazine moiety (providing basicity and solubility) with a chiral secondary alcohol (offering a specific H-bond donor vector).
In drug design, this scaffold serves two critical functions:
-
Solubility Modulation: The piperazine ring introduces a basic nitrogen (
), improving the aqueous solubility of lipophilic drug cores. -
Stereoselective Binding: The (S)-hydroxyl group often targets solvent-exposed regions of protein binding pockets, forming water-mediated or direct hydrogen bonds that enhance selectivity over the (R)-enantiomer.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| Chemical Name | (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride |
| CAS Number (Salt) | 89910-53-2 (General/Racemic Ref), 954138-59-1 (Free Base, S-isomer) |
| Molecular Formula | |
| Molecular Weight | 217.14 g/mol |
| Exact Mass | 144.126 (Free Base) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, MeOH; Sparingly soluble in EtOH, Acetone |
| Chirality | (S)-Enantiomer (derived from (S)-propylene oxide) |
Synthetic Architecture & Causality
The synthesis of the (S)-isomer relies on the regioselective ring-opening of a chiral epoxide. The choice of reagents and stoichiometry is critical to prevent polymerization and bis-alkylation.
Reaction Mechanism
The synthesis exploits the nucleophilicity of the secondary amine in piperazine attacking the less hindered carbon of (S)-propylene oxide.
-
Regioselectivity: Attack occurs at the terminal methylene (
) of the epoxide due to steric hindrance at the chiral center ( ). This preserves the stereochemistry of the (S)-center (retention of configuration is not the issue here; rather, the chiral center is not the electrophilic site, so the configuration is conserved from the starting material). -
Stoichiometric Control: A large excess of piperazine (3–5 equivalents) is mandatory.
-
Reasoning: The product (secondary amine) is more nucleophilic than the starting piperazine in some solvents, leading to "bis-alkylation" (formation of 1,4-bis(2-hydroxypropyl)piperazine). Excess piperazine statistically favors mono-alkylation.
-
Synthetic Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway. Excess piperazine suppresses bis-alkylation by statistically favoring the encounter between epoxide and unreacted piperazine.
Detailed Protocol (Self-Validating)
-
Charge: Dissolve Piperazine (5.0 eq) in Methanol (10 vol). Cool to 0–5°C.
-
Addition: Add (S)-Propylene oxide (1.0 eq) dropwise over 1 hour.
-
Control: Exotherm control is vital to prevent non-selective thermal polymerization of the epoxide.
-
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Staining with Ninhydrin will show the product (blue) distinct from piperazine.
-
Workup: Concentrate under reduced pressure to remove solvent and excess propylene oxide.
-
Purification: High-vacuum distillation or column chromatography is required to remove the excess piperazine.
-
-
Salt Formation: Dissolve the oily free base in Isopropanol (5 vol). Add HCl in Isopropanol (2.2 eq) dropwise at 0°C.
-
Isolation: Filter the white precipitate. Wash with cold Acetone (removes non-salt impurities). Dry under vacuum over
.
Structural Utility in Drug Design[7][8]
This compound is not merely a linker; it is a functional pharmacophore .
Pharmacophore Mapping
-
N1 (Piperazine): The attachment point to the drug core (usually via
or Buchwald-Hartwig coupling). -
N4 (Piperazine): A basic center (
) that is protonated at physiological pH. This provides a "cationic tail" that interacts with Asp/Glu residues in the solvent channel of kinases or GPCRs. -
C2-OH ((S)-Chiral Center): A specific H-bond donor. In many kinase inhibitors, this hydroxyl group forms a hydrogen bond with the backbone carbonyl of the hinge region or water networks in the ribose-binding pocket.
Structural Connectivity Diagram
Caption: Figure 2. Pharmacophore connectivity showing the role of the piperazine ring as a rigid spacer and the (S)-hydroxyl as a directional H-bond donor.
Analytical Characterization
To ensure scientific integrity, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (1H-NMR)
Solvent:
- 1.15 ppm (d, 3H): Methyl group terminal to the chiral center.
- 3.0–3.6 ppm (m, 8H): Piperazine ring protons. In the salt form, these shift downfield due to protonation.
-
3.9–4.1 ppm (m, 1H): Methine proton at the chiral center (
-OH). -
3.1–3.3 ppm (m, 2H): Methylene protons linking the ring to the chiral center (
).
Chiral HPLC (Enantiomeric Excess)
Standard reverse-phase columns cannot separate enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).
-
Target: ee% > 98.0% for pharmaceutical grade.
Applications & References
Key Applications
-
Kinase Inhibitors: Used to attach solubilizing tails to ATP-competitive inhibitors (e.g., analogues of CDK or ALK inhibitors). The chiral alcohol mimics the ribose hydroxyls of ATP.
-
Antifungals: Identified in the synthesis of 1,3-
-D-glucan synthase inhibitors, structurally related to echinocandin side chains but small-molecule based. -
GPCR Ligands: The phenyl-piperazine-propanol motif is a classic "serotonin anchor" found in drugs like Trazodone and Vilazodone. This specific (S)-isomer allows for probing the stereochemical requirements of the 5-HT receptor binding pocket.
References[1][7][9][10][11][12]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]
-
Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI, Pharmaceuticals. Retrieved from [Link]
-
Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
